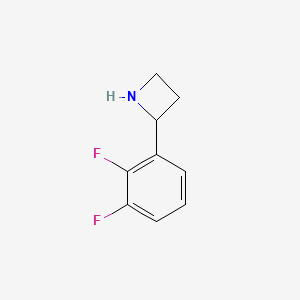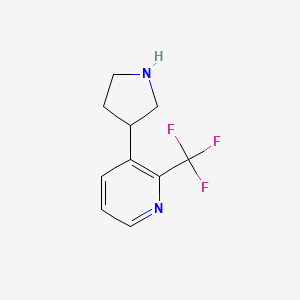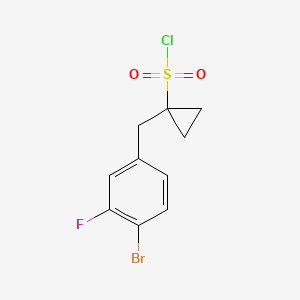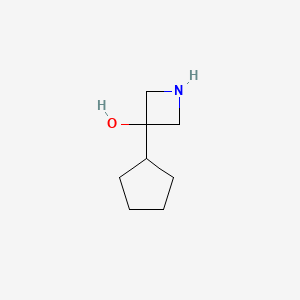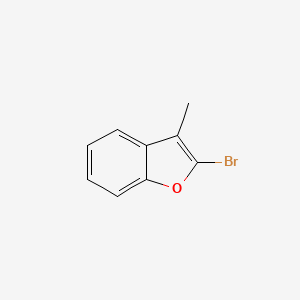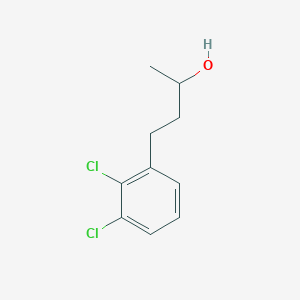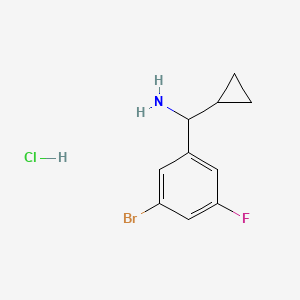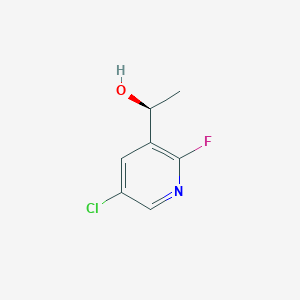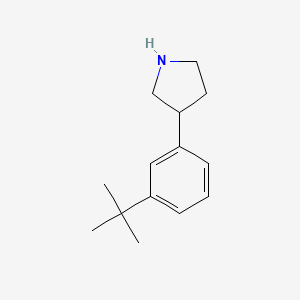
3-(3-Tert-butylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Tert-butylphenyl)pyrrolidine: is a chemical compound that features a pyrrolidine ring substituted with a tert-butylphenyl group at the third position Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the tert-butylphenyl group is known for its steric bulk and electron-donating properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Tert-butylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 3-tert-butylphenylamine with 1,4-dibromobutane under basic conditions can lead to the formation of the pyrrolidine ring. Another method involves the use of 3-tert-butylphenyl ketone and ammonia in the presence of a reducing agent to form the desired pyrrolidine derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(3-Tert-butylphenyl)pyrrolidine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where the tert-butylphenyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and catalysts.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 3-(3-Tert-butylphenyl)pyrrolidine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of steric bulk and electronic properties on biological activity. It may serve as a model compound for investigating the interactions of pyrrolidine derivatives with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to create analogs with improved pharmacological properties.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(3-Tert-butylphenyl)pyrrolidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The tert-butylphenyl group can influence the binding affinity and selectivity of the compound towards its targets. The pyrrolidine ring can participate in hydrogen bonding and other interactions, contributing to the overall activity of the compound. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-(3-Methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of a tert-butyl group.
3-(3-Ethylphenyl)pyrrolidine: Similar structure but with an ethyl group instead of a tert-butyl group.
3-(3-Isopropylphenyl)pyrrolidine: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness: 3-(3-Tert-butylphenyl)pyrrolidine is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical and biological properties. The steric hindrance provided by the tert-butyl group can affect the compound’s reactivity, stability, and interactions with molecular targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
3-(3-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)13-6-4-5-11(9-13)12-7-8-15-10-12/h4-6,9,12,15H,7-8,10H2,1-3H3 |
Clé InChI |
PZQVLTNTQSGAEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


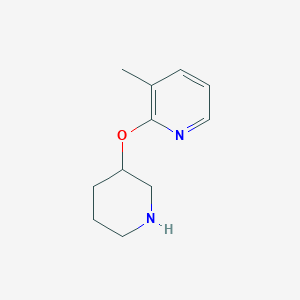
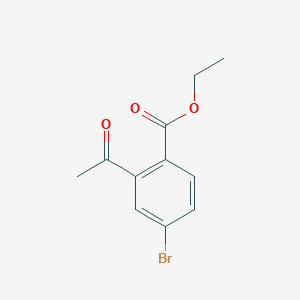
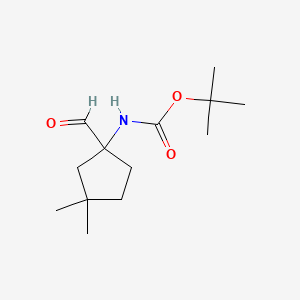
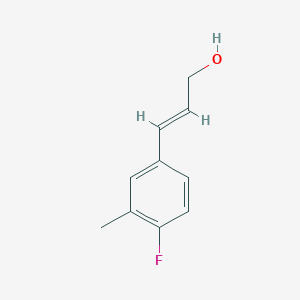
![2-[(2,3-dihydro-1H-inden-2-yl)oxy]Acetic acid](/img/structure/B15322963.png)
